1,3-Dioxan-5-one

Chemical Stability Hydrolysis Protecting Groups

R&D workflows requiring C3-building blocks often fail due to ring degradation under acidic or oxidizing conditions. 1,3-Dioxan-5-one solves this via its six-membered dioxane ring. - **Stability advantage:** ~8x greater hydrolytic stability than 1,3-dioxolane systems; superior oxidative resistance. - **Proven application:** Validated synthon for diastereo-/enantioselective synthesis of deoxy sugars (C5-C9). - **Supply:** Available in research quantities; stable protected form prevents dimerization issues seen with dihydroxyacetone (DHA).

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 87683-81-6
Cat. No. B8718524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-one
CAS87683-81-6
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(=O)COCO1
InChIInChI=1S/C4H6O3/c5-4-1-6-3-7-2-4/h1-3H2
InChIKeyGYRVFISXYPPJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-5-one Molecular & Procurement Profile


1,3-Dioxan-5-one (CAS 87683-81-6) is a six-membered heterocyclic ketone with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol [1]. Structurally, it is characterized by a 1,3-dioxane ring bearing a ketone functional group at the 5-position. This compound and its derivatives serve as versatile synthetic intermediates, particularly valued as protected C3-building blocks for the diastereo- and enantioselective synthesis of complex molecules like deoxy sugars [2], and as precursors for advanced materials, including dyes and fluorescent emitters for OLEDs [3].

1
Versatile protected C3-building block for diastereo- and enantioselective synthesis.
2
Heterocyclic ketone intermediate supporting multi-step synthetic routes to complex molecules.
3
Core scaffold for advanced material precursors, including OLED emitters.

1,3-Dioxan-5-one vs. 1,3-Dioxolane Analogs


The decision between a 1,3-dioxane and a 1,3-dioxolane ring system is not a simple substitution; it is a critical selection that directly dictates the stability and reactivity profile of the final compound. As a class, 1,3-dioxane derivatives, including 1,3-dioxan-5-ones, demonstrate superior resistance to oxidative degradation compared to their five-membered 1,3-dioxolane counterparts [1]. This fundamental difference is crucial in processes involving reactive species like ozone, where 1,3-dioxane systems are more resilient. Furthermore, the hydrolytic stability is dramatically impacted by ring size, with the six-membered dioxane ring being approximately eight times more stable than the five-membered dioxolane ring under acidic conditions [2]. These quantifiable differences in stability are paramount for ensuring the integrity of the target molecule during multi-step syntheses, long-term storage, or in end-use applications requiring chemical robustness. Therefore, substituting one core structure for the other without careful consideration of the reaction environment can lead to significant degradation, lower yields, and compromised performance.

1,3-Dioxane
This Product Reported higher class-level resistance to oxidative degradation and approximately 8× greater hydrolytic stability under acidic conditions.
1,3-Dioxolane
Potential Substitute Five-membered analog with markedly lower stability; substitution may lead to significant degradation, lower yields, and compromised integrity in acidic or oxidizing environments.

1,3-Dioxan-5-one Quantitative Evidence


Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane

The hydrolytic stability of the 1,3-dioxane ring system is significantly superior to that of the analogous 1,3-dioxolane. A study on glycerol acetals demonstrated that the 6-membered ring (1,3-dioxane-type) isomer of benzaldehyde glycerol acetal is approximately 8 times more stable to acid-catalyzed hydrolysis than its 5-membered ring (1,3-dioxolane-type) counterpart [1].

Hydrolytic Stability
Class-level inference
~8× more stable
Supports method selection for acid-catalyzed reaction planning.
Benzaldehyde glycerol acetal isomers at low pH.
Chemical Stability Hydrolysis Protecting Groups

Oxidative Stability: 1,3-Dioxane vs. 1,3-Dioxolane

In comparative ozonolysis studies, alkyl derivatives of 1,3-dioxane were shown to be more resistant to oxidation than their 1,3-dioxolane analogs. The pseudo-first-order rate constants for oxidation by ozone in aqueous solution decreased in the order: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane, demonstrating a clear class-level advantage for the 1,3-dioxane core [1].

Oxidative Stability
Class-level inference
Higher resistance to ozone
Context-dependent resilience in oxidizing environments.
Pseudo-first-order rate constant ranking reported.
Oxidative Stability Ozonolysis Degradation

Stereoselective Reduction vs. Carbocyclic Ketones

The reduction of 2-t-butyl-1,3-dioxan-5-one (1) with complex metal hydrides proceeds at a faster rate compared to the corresponding carbocyclic compound, 4-t-butylcyclohexanone (2) [1]. Furthermore, while stereoselectivities were similar in LiAlH4 reduction, the heteracyclohexanone (1) exhibited higher stereoselectivity with NaBH4 [1].

Reduction Reactivity
Head-to-head
Faster rate vs. carbocyclic analog
Reported stereoselectivity advantage with NaBH₄.
2-t-butyl-1,3-dioxan-5-one vs. 4-t-butylcyclohexanone.
Stereoselective Synthesis Reduction Reactivity

1,3-Dioxan-5-one Validated Applications


Synthesis of Acid-Labile or Oxidation-Sensitive Compounds

Due to the proven class-level advantage in hydrolytic and oxidative stability compared to 1,3-dioxolane analogs [1], the 1,3-dioxan-5-one scaffold is the preferred protecting group or intermediate for synthetic pathways involving acidic or oxidizing environments. This ensures higher yields and product integrity where a 1,3-dioxolane core would fail due to degradation.

Stereoselective Carbohydrate Synthesis

1,3-Dioxan-5-one is a validated C3-building block for the diastereo- and enantioselective synthesis of complex deoxy sugars (C5 to C9) [2]. This is a well-documented, specific application where its unique reactivity profile, compared to other C3 synthons, is essential for achieving the desired stereochemical outcome.

Dihydroxyacetone (DHA) Precursor

Protected 1,3-dioxan-5-one derivatives, such as 2-phenyl-1,3-dioxan-5-one, are established precursors for dihydroxyacetone (DHA) and valuable derivatives like serinol [3]. The use of these stable, protected forms overcomes the limitations of using DHA directly, which exists in a relatively inactive dimeric form, thereby streamlining synthetic routes.

Fluorescent Emitters for OLEDs and OLECs

Specific 1,3-dioxan-5-one compounds are patented for use as dyes and fluorescent emitters in organic electroluminescent devices (OLEDs) and organic light-emitting electrochemical cells (OLECs) [4]. This established industrial application highlights the value of this compound class in high-technology sectors.

Application
Selection Property
Validation Focus
Synthesis of Acid-Labile Compounds
Superior hydrolytic stability
Yield and integrity under acidic conditions
Stereoselective Carbohydrate Synthesis
C3-building block reactivity
Diastereo-/enantioselectivity outcomes
Dihydroxyacetone Precursor
Protected ketone form
Streamlined route to DHA derivatives
Fluorescent Emitters for OLEDs
Electronic structure
Device-compatible emitter performance
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